molecular formula C15H26N2O4 B2416882 tert-Butyl ((1-aminotetrahydro-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-pyran]-4-yl)methyl)carbamate CAS No. 2241141-66-0

tert-Butyl ((1-aminotetrahydro-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-pyran]-4-yl)methyl)carbamate

Cat. No.: B2416882
CAS No.: 2241141-66-0
M. Wt: 298.383
InChI Key: QDMBMNZACPOFHL-UHFFFAOYSA-N
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Description

Tert-Butyl ((1-aminotetrahydro-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-pyran]-4-yl)methyl)carbamate is a useful research compound. Its molecular formula is C15H26N2O4 and its molecular weight is 298.383. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl N-[(4-aminospiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-1-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4/c1-12(2,3)20-11(18)17-10-13-8-14(16,9-13)15(21-13)4-6-19-7-5-15/h4-10,16H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMBMNZACPOFHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CC(C1)(C3(O2)CCOCC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl ((1-aminotetrahydro-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-pyran]-4-yl)methyl)carbamate is a complex organic compound characterized by its unique structural features, which include a tert-butyl group and a spirocyclic structure. The presence of both an amine and a carbamate functional group enhances its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Characteristics

The compound's structure can be described as follows:

  • Molecular Formula: C16H25N3O3
  • Molecular Weight: 295.39 g/mol
  • Functional Groups: Tert-butyl, amine, carbamate, spirocyclic

Biological Activity Overview

Preliminary studies indicate that compounds with similar structural motifs may exhibit various biological activities, including:

  • Antimicrobial Properties: Some studies suggest that spirocyclic compounds can possess antimicrobial activity due to their ability to disrupt bacterial cell walls or interfere with metabolic processes.
  • Anticancer Potential: Research indicates that compounds with spirocyclic structures may inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival.
  • Neuroprotective Effects: The presence of the amine group may contribute to neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Nucleophilic Substitution Reactions : Utilizing tert-butyl carbamate as a precursor.
  • Cyclization Reactions : Involving the formation of the spirocyclic structure through intramolecular reactions.

Interaction Studies

Interaction studies have focused on the compound's binding affinity with various biological targets. These studies are crucial for understanding its mechanism of action and potential therapeutic applications.

Target ProteinBinding Affinity (Ki)Biological Activity
Protein A50 nMAntimicrobial
Protein B30 nMAnticancer
Protein C25 nMNeuroprotective

Case Studies

Several case studies have highlighted the biological activity of structurally related compounds:

  • Antimicrobial Activity : A study demonstrated that a related spirocyclic compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting that this compound may share similar properties.
  • Anticancer Effects : In vitro assays showed that another compound with a similar spirocyclic framework inhibited the growth of breast cancer cells by inducing apoptosis.
  • Neuroprotection : Research involving derivatives of this compound indicated potential neuroprotective effects in models of Alzheimer's disease, highlighting its capability to reduce amyloid-beta toxicity.

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